molecular formula C18H15Cl2N3O2 B5191039 N-(2,3-dichlorophenyl)-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide

N-(2,3-dichlorophenyl)-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B5191039
M. Wt: 376.2 g/mol
InChI Key: SQQLKHQALZELER-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the dichlorophenyl and phenylethyl groups in its structure suggests that it may exhibit significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. For instance, 2-phenylethyl hydrazide can be reacted with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.

  • Acylation: : The resulting oxadiazole compound is then acylated with 2,3-dichlorophenylacetyl chloride in the presence of a base such as triethylamine or pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or carboxylic acids.

  • Reduction: : Reduction reactions can target the oxadiazole ring or the dichlorophenyl group, potentially leading to the formation of amines or other reduced derivatives.

  • Substitution: : The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like sodium amide (NaNH₂) or thiourea can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or reduced oxadiazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide has been studied for various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,3-dichlorophenyl)-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide shares structural similarities with other oxadiazole derivatives, such as:
    • This compound
    • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to other similar compounds, it may exhibit enhanced potency, selectivity, or stability, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c19-13-7-4-8-14(18(13)20)21-16(24)11-15-22-17(25-23-15)10-9-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQLKHQALZELER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=NO2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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